4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide
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Overview
Description
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminopropoxy group and a dioxopiperidinyl isoindoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide involves multiple steps. One common method includes the reaction of 3-aminopropanol with a suitable butanoyl chloride derivative to form the aminopropoxy intermediate. This intermediate is then reacted with a dioxopiperidinyl isoindoline derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminopropoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to abnormal TNF-α activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of TNF-α, a cytokine involved in inflammation and immune responses. By inhibiting TNF-α, the compound can potentially reduce inflammation and modulate immune functions .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile .
Uniqueness
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide is unique due to its specific aminopropoxy and dioxopiperidinyl isoindoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N4O6 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C20H24N4O6/c21-9-3-11-30-10-2-6-15(25)22-13-5-1-4-12-17(13)20(29)24(19(12)28)14-7-8-16(26)23-18(14)27/h1,4-5,14H,2-3,6-11,21H2,(H,22,25)(H,23,26,27) |
InChI Key |
OGFQTZAIEHQCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCOCCCN |
Origin of Product |
United States |
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